5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Description
5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is a bicyclic compound featuring a partially hydrogenated naphthalene backbone with an amino (-NH₂) group at position 5 and a hydroxyl (-OH) group at position 1. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry.
Properties
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIMURCUPHILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding nitro compounds or the amination of hydroxylated naphthalenes. One common method is the reduction of 5-nitro-5,6,7,8-tetrahydronaphthalen-1-ol using reducing agents such as sodium borohydride (NaBH4) in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction or amination reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies on its mechanism of action are limited, but it is believed to influence various biochemical pathways through these interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
- Structure : Differs in the position of the hydroxyl group (position 2 instead of 1).
- Properties : Altered electronic distribution affects hydrogen bonding and solubility.
- Applications : Used in synthesizing ligands for receptor studies but shows lower binding affinity to SARS-CoV-2 Nsp3 compared to the 1-ol isomer .
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
- Structure: Amino group at position 6 and hydroxyl at position 2.
- Properties: Increased steric hindrance reduces metabolic stability compared to 5-amino derivatives.
- Applications: Limited pharmaceutical use due to rapid clearance in vivo .
Stereochemical Variants
(5R)-5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
- Structure : R-configuration at position 3.
- Properties : Demonstrates enantioselective binding to SARS-CoV-2 Nsp3 macrodomain (1.037 Å resolution), critical for antiviral research .
- Applications : Key fragment in crystallographic screening for COVID-19 drug development .
(5S)-5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Substituted Derivatives
5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol
- Structure : Chlorine substituent at position 3.
- Properties : Enhanced electrophilicity increases reactivity in cross-coupling reactions.
- Safety : Requires stringent handling due to toxicity and environmental hazards .
Methyl 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Non-Amino Analogues
5,6,7,8-Tetrahydro-1-naphthol
- Structure: Lacks the amino group at position 5.
- Properties: Reduced basicity and solubility in aqueous media compared to amino derivatives.
- Applications : Industrial solvent precursor and intermediate in polymer synthesis .
8-OH-DPAT (7-Dipropylamino-5,6,7,8-tetrahydronaphthalen-1-ol)
Comparative Data Table
Research Findings and Implications
- SARS-CoV-2 Binding: The R-enantiomer of this compound exhibits notable binding to the Nsp3 macrodomain, suggesting utility in antiviral drug design .
- Safety Considerations: Chlorinated derivatives require strict safety protocols due to carcinogenic and environmental risks .
- Stereochemical Impact : Enantiomers show divergent biological activities, underscoring the importance of chiral synthesis in pharmacology .
Biological Activity
5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with a complex tetrahydronaphthalene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group and a hydroxyl group, contributing to its chemical reactivity and biological activity. The presence of these functional groups allows for hydrogen bonding and interactions with enzymes or receptors, which may modulate their activity.
Predicted Biological Activities
Research has indicated several potential pharmacological effects associated with this compound:
- Antioxidant Activity : The hydroxyl group is linked to antioxidant properties, suggesting the compound may scavenge free radicals.
- Neuroprotective Effects : Similar compounds have shown efficacy in protecting neuronal cells from damage.
- Antimicrobial Properties : Structure-activity relationship studies suggest potential antimicrobial effects against various pathogens.
Interaction Studies
Studies have focused on the binding affinity of this compound with various biological targets. For example:
| Target | Binding Affinity (Ki) | Effect |
|---|---|---|
| α2A-Adrenergic Receptor | ≤ 25 nM | Agonist Activity |
| α2C-Adrenergic Receptor | Not specified | Inverse Agonist Activity |
These findings suggest that the compound may selectively activate or inhibit different receptor subtypes, which is crucial for understanding its pharmacodynamics and pharmacokinetics .
Case Studies
- Neuroprotective Studies : In vitro studies have demonstrated that compounds structurally similar to this compound exhibit neuroprotective effects by reducing oxidative stress in neuronal cell cultures.
- Antimicrobial Testing : Preliminary tests indicated that the compound shows activity against certain bacterial strains. Further studies are needed to quantify this effect and determine the underlying mechanisms.
Synthetic Routes and Applications
Various synthetic methods can produce this compound. Each method yields different stereochemical configurations and purity levels. The compound serves multiple roles in scientific research:
- Chemistry : As an intermediate in synthesizing complex organic molecules.
- Biology : For studying potential biological interactions.
- Medicine : Investigated for therapeutic properties and as a precursor in drug synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
